molecular formula C48H32CoN4Na3O10+3 B12700507 Trisodium bis(2-(4-((2-hydroxy-1-naphthyl)azo)benzoyl-3-hydroxy)benzoato(3-))cobaltate(3-) CAS No. 84777-71-9

Trisodium bis(2-(4-((2-hydroxy-1-naphthyl)azo)benzoyl-3-hydroxy)benzoato(3-))cobaltate(3-)

Cat. No.: B12700507
CAS No.: 84777-71-9
M. Wt: 952.7 g/mol
InChI Key: DCKRTRXQXWGTPO-UHFFFAOYSA-N
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Description

Trisodium bis(2-(4-((2-hydroxy-1-naphthyl)azo)benzoyl-3-hydroxy)benzoato(3-))cobaltate(3-) (CAS: 84777-67-3) is a cobalt(III) complex featuring azo-linked aromatic ligands. Its structure includes two benzoylbenzoato ligands, each functionalized with a 2-hydroxy-1-naphthyl azo group and hydroxyl substituents, enabling strong metal coordination via O,N-binding sites . The trisodium counterions enhance solubility in polar solvents, making it suitable for applications in dyes, catalysis, or photochemical systems.

Properties

CAS No.

84777-71-9

Molecular Formula

C48H32CoN4Na3O10+3

Molecular Weight

952.7 g/mol

IUPAC Name

trisodium;2-benzoyl-3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoic acid;cobalt

InChI

InChI=1S/2C24H16N2O5.Co.3Na/c2*27-19-13-10-14-6-4-5-9-16(14)21(19)26-25-18-12-11-17(24(30)31)20(23(18)29)22(28)15-7-2-1-3-8-15;;;;/h2*1-13,27,29H,(H,30,31);;;;/q;;;3*+1

InChI Key

DCKRTRXQXWGTPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2O)N=NC3=C(C=CC4=CC=CC=C43)O)C(=O)O.C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2O)N=NC3=C(C=CC4=CC=CC=C43)O)C(=O)O.[Na+].[Na+].[Na+].[Co]

Origin of Product

United States

Preparation Methods

The synthesis of Trisodium bis[2-[4-[(2-hydroxy-1-naphthyl)azo]benzoyl-3-hydroxy]benzoato(3-)]cobaltate(3-) involves several steps. One common method includes the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid followed by coupling with Naphthalen-2-ol . This intermediate is then converted into a 1:2 chromium complex . Industrial production methods often involve cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000.

Chemical Reactions Analysis

Trisodium bis[2-[4-[(2-hydroxy-1-naphthyl)azo]benzoyl-3-hydroxy]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a dye for various fibers and fabrics . In biology and medicine, it can be used in staining techniques for microscopic analysis. Industrially, it is used in the production of high-performance dyes and pigments.

Mechanism of Action

The mechanism of action of Trisodium bis[2-[4-[(2-hydroxy-1-naphthyl)azo]benzoyl-3-hydroxy]benzoato(3-)]cobaltate(3-) involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved include interactions with specific functional groups on the substrates, leading to the formation of stable azo complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared below with three structurally related coordination complexes:

Compound Name CAS Number Metal Center Ligand Features Counterion Key Properties/Applications
Trisodium bis(2-(4-((2-hydroxy-1-naphthyl)azo)benzoyl-3-hydroxy)benzoato(3-))cobaltate(3-) 84777-67-3 Co(III) Azo-linked naphthyl, hydroxyl, benzoylbenzoato Trisodium High solubility; potential use in dyes or catalysis due to azo chromophores .
Trisodium bis[2-[4-[[3-benzamido-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-) 84777-70-8 Cr(III) Similar azo-naphthyl ligands with additional benzamido group Trisodium Chromium center may alter redox behavior; possible applications in corrosion-resistant dyes .
Trihydrogen bis[3-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-((pyrazolyl)azo)-4-hydroxybenzene sulfonato(3-))cobaltate(3-)] 93820-14-5 Co(III) Chlorotriazine, pyrazolyl azo, sulfonato groups Trihydrogen Enhanced hydrophilicity; potential for textile dyes or biocidal agents .
Trihydrogen bis(3-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-((pyrazolyl)azo)-4-hydroxybenzene sulfonato(3-))cobaltate(3-) Co(III) Chlorotriazine, hydroxyethylamino, pyrazolyl azo Trihydrogen Likely lower solubility than sodium salts; may exhibit pH-dependent stability .

Key Differences and Implications

  • Metal Center :

    • The chromium analog (CAS: 84777-70-8) replaces cobalt with chromium, which may increase oxidative stability but reduce catalytic activity in certain reactions .
    • Cobalt complexes generally exhibit stronger ligand-to-metal charge transfer (LMCT) transitions, relevant for photochemical applications .
  • Ligand Modifications: Chlorotriazine and sulfonato groups (CAS: 93820-14-5) introduce electronegative substituents, enhancing water solubility and reactivity toward nucleophiles, suitable for functionalized dyes .
  • Counterions :

    • Trisodium salts (e.g., 84777-67-3) are more soluble in aqueous media than trihydrogen variants, favoring industrial dye synthesis .
    • Trihydrogen counterions (e.g., 93820-14-5) may form acidic solutions, limiting compatibility with alkali-sensitive substrates .

Spectroscopic and Reactivity Trends

  • Azo Group Absorption : All compounds show strong UV-vis absorption (λmax ~400–600 nm) due to n→π* and π→π* transitions in the azo linkage, with shifts depending on substituents (e.g., electron-withdrawing groups in chlorotriazine lower λmax) .
  • Coordination Behavior : The hydroxyl and carboxylate groups in 84777-67-3 facilitate octahedral coordination around cobalt, whereas sulfonato ligands in 93820-14-5 may favor distorted geometries .

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